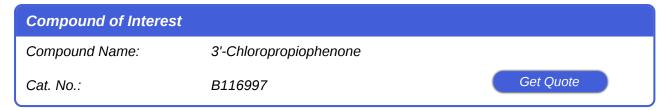


An In-depth Technical Guide to the Crystal Structure of 3-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and bonding parameters of 3-chloropropiophenone (also known as 3-chloro-1-phenylpropan-1-one). The information is based on crystallographic data deposited in the Cambridge Structural Database (CSDC) under the reference number 1501322. It is important to note that while the topic refers to **3'-chloropropiophenone**, the available crystallographic data corresponds to 3-chloropropiophenone.

Crystal Structure and Molecular Geometry

3-Chloropropiophenone (C₉H₉ClO) crystallizes in the monoclinic system with the space group P2₁/c.[1] The molecule is nearly planar, with only slight deviations of the oxygen and chlorine atoms from the plane defined by the non-hydrogen atoms. The torsion angles within the alkyl side chain are minimal, indicating a relatively rigid conformation in the crystalline state.[1][2][3] [4][5] The crystal packing is characterized by stacks of molecules along the c-axis, with no significant hydrogen bonding observed.[1][2][3][4]

The unit cell parameters and other crystallographic data for 3-chloropropiophenone are summarized in the table below.



Parameter	Value
Chemical Formula	C ₉ H ₉ ClO
Molecular Weight	168.61 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a	5.4485 (13) Å
b	20.347 (5) Å
С	7.4860 (17) Å
β	102.123 (4)°
Volume	811.4 (3) Å ³
Z	4
Temperature	150 K
Radiation Type	Μο Κα
CCDC Reference	1501322

Key bond lengths within the 3-chloropropiophenone molecule are provided below. All bond lengths are reported to be within the expected ranges.[1][3]

Bond	Length (Å)
C=O	1.2158 (18)
C3-C4	1.491 (2)
C8-C9	1.388 (2)
C4-C9	1.393 (2)

The following table summarizes significant bond angles in the 3-chloropropiophenone structure, which define its molecular geometry.



Angle	Value (°)
C2-C1-Cl1	110.12 (11)
O1-C3-C2	120.58 (14)
C5-C4-C3	118.39 (13)
C6-C5-C4	120.52 (14)
C8-C7-C6	120.13 (15)
C8-C9-C4	120.33 (14)
C9-C4-C5	118.96 (14)

The planarity of the molecule is further evidenced by its small torsion angles.

Torsion Angle	Value (°)
Cl1-C1-C2-C3	-178.09 (10)
C1-C2-C3-C4	174.28 (12)
C2-C3-C4-C9	5.2 (2)
C2-C3-C4-C5	-175.26 (12)
C3-C4-C5-C6	-179.35 (13)
C5-C6-C7-C8	0.1 (2)
C7-C8-C9-C4	0.4 (2)
C3-C4-C9-C8	179.21 (13)

Experimental Protocols

3-Chloropropiophenone was synthesized in quantitative yield via the Friedel–Crafts acylation of benzene with 3-chloropropionyl chloride in dichloromethane.[1][2][3][6]

Procedure:



- Aluminum chloride (AlCl₃, 38.2 g, 286.5 mmol, 1.25 eq.) was suspended in 50 ml of dry dichloromethane at 0°C.
- A solution of 3-chloropropionyl chloride (29.1 g, 229.2 mmol, 1.0 eq.) in 90 ml of dichloromethane was added dropwise to the AlCl₃ suspension at 0°C.
- Following this, a solution of benzene (17.9 g, 229.2 mmol, 1.0 eq.) in 25 ml of dichloromethane was added dropwise at 0°C.
- The reaction mixture was stirred for 2 hours at 0°C and then for 12 hours at ambient temperature.
- The final solution was poured onto a mixture of ice (70 g) and concentrated hydrochloric acid (7 g).
- The organic phase was separated, and the aqueous phase was extracted twice with 100 ml portions of dichloromethane.
- The combined organic phases were washed twice with 150 ml portions of water and dried over Na₂SO₄.
- The solvent was removed under reduced pressure to yield an off-white crystalline solid.
- Recrystallization from pentane afforded the final product (37.5 g, 97% yield).
- Colorless single crystals suitable for X-ray diffraction were obtained by slow evaporation of a pentane solution at 4°C over one week.[2][3][6]

The crystal structure was determined using single-crystal X-ray diffraction.

Data Collection:

Diffractometer: Bruker APEXII CCD

• Radiation: Mo K α (λ = 0.71073 Å)

• Temperature: 150 K



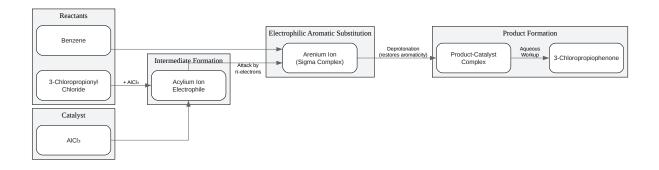
Absorption Correction: Multi-scan (SADABS)

Structure Solution and Refinement:

- Structure Solution: Direct methods (SHELXS97)
- Refinement: Full-matrix least-squares on F² (SHELXL2014/7)
- Hydrogen Atoms: Located in a difference map and refined as riding on their parent atoms.

Logical Workflow: Synthesis of 3-Chloropropiophenone

As 3-chloropropiophenone is a synthetic building block, no biological signaling pathways are directly associated with it. Instead, a diagram illustrating the logical workflow of its synthesis via Friedel-Crafts acylation is provided below.



Click to download full resolution via product page



Caption: Synthesis of 3-Chloropropiophenone via Friedel-Crafts Acylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. iucrdata.iucr.org [iucrdata.iucr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts reaction Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-Chloropropiophenone PMC [pmc.ncbi.nlm.nih.gov]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of 3-Chloropropiophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116997#3-chloropropiophenone-crystal-structure-and-bond-angles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com